3-(5-Bromofuran-2-yl)prop-2-en-1-ol
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Overview
Description
3-(5-Bromofuran-2-yl)prop-2-en-1-ol is an organic compound with the molecular formula C7H7BrO2 It is a derivative of furan, a heterocyclic aromatic compound, and contains a bromine atom at the 5-position of the furan ring The compound also features a prop-2-en-1-ol group, which is an allylic alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromofuran-2-yl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the bromination of furan followed by the introduction of the prop-2-en-1-ol group. The reaction conditions typically include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled temperature and solvent conditions to ensure selective bromination at the 5-position of the furan ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromofuran-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The allylic alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium hydroxide (NaOH) are employed for substitution reactions.
Major Products Formed
Oxidation: 3-(5-Bromofuran-2-yl)prop-2-enal or 3-(5-Bromofuran-2-yl)prop-2-enoic acid.
Reduction: 3-(5-Hydrofuran-2-yl)prop-2-en-1-ol.
Substitution: 3-(5-Aminofuran-2-yl)prop-2-en-1-ol or 3-(5-Hydroxyfuran-2-yl)prop-2-en-1-ol.
Scientific Research Applications
3-(5-Bromofuran-2-yl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is used in the development of new materials and as a precursor for the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(5-Bromofuran-2-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the allylic alcohol group play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
3-(5-Chlorofuran-2-yl)prop-2-en-1-ol: Similar structure but with a chlorine atom instead of bromine.
3-(5-Iodofuran-2-yl)prop-2-en-1-ol: Similar structure but with an iodine atom instead of bromine.
3-(5-Methylfuran-2-yl)prop-2-en-1-ol: Similar structure but with a methyl group instead of bromine.
Uniqueness
3-(5-Bromofuran-2-yl)prop-2-en-1-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and can influence its biological activity. Additionally, the combination of the furan ring and the allylic alcohol group provides a versatile scaffold for further chemical modifications and applications.
Properties
Molecular Formula |
C7H7BrO2 |
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Molecular Weight |
203.03 g/mol |
IUPAC Name |
(E)-3-(5-bromofuran-2-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C7H7BrO2/c8-7-4-3-6(10-7)2-1-5-9/h1-4,9H,5H2/b2-1+ |
InChI Key |
LKPZGNSHZPONOA-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(OC(=C1)Br)/C=C/CO |
Canonical SMILES |
C1=C(OC(=C1)Br)C=CCO |
Origin of Product |
United States |
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